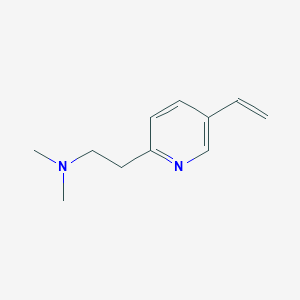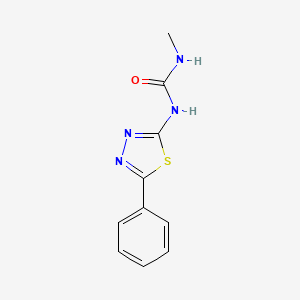
N-Methyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with N-methylisocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It achieves this by binding to enzymes involved in DNA synthesis, thereby preventing the proliferation of cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a urea group.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzamide group, exhibiting different biological activities.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea: Thiourea derivative with distinct chemical reactivity and applications.
Uniqueness
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of a thiadiazole ring and a urea group, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
25535-70-0 |
|---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-11-9(15)12-10-14-13-8(16-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,14,15) |
InChI Key |
XPJOAXDRPDNXHY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
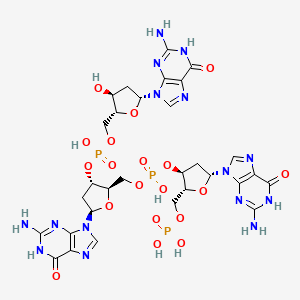
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
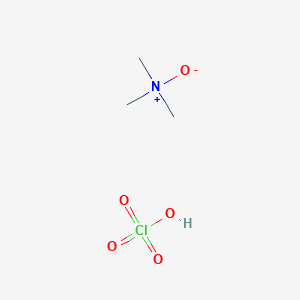
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
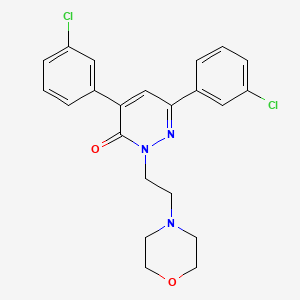
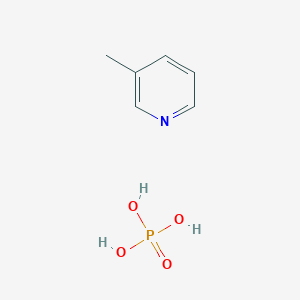
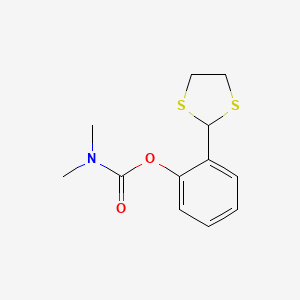
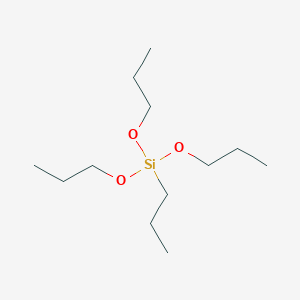

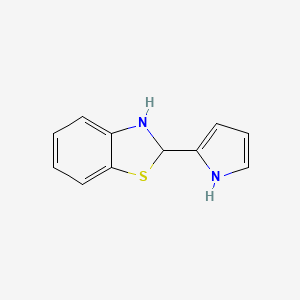
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
